molecular formula C9H22N2 B108754 2-Amino-5-diethylaminopentane CAS No. 140-80-7

2-Amino-5-diethylaminopentane

Cat. No.: B108754
CAS No.: 140-80-7
M. Wt: 158.28 g/mol
InChI Key: CAPCBAYULRXQAN-UHFFFAOYSA-N
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Description

2-Amino-5-diethylaminopentane (CAS 140-80-7), also known as N,N-Diethyl-1,4-pentanediamine, is a colorless liquid with a molecular formula of C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . It is characterized by a boiling point of 101°C at 37 mmHg and a density of 0.817 g/mL at 25°C . Structurally, it consists of a pentane backbone with an amine group at position 2 and a diethylamine substituent at position 5.

This compound is primarily used as an intermediate in pharmaceutical synthesis, notably in the production of chloroquine base via reactions with 4,7-dichloroquinoline . It is also employed in the preparation of pyridopyrazine and pyrimidothiazine derivatives as FtsZ inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-diethylaminopentane can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by the amination of diethylaminopentanol in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-5-diethylaminopentane with structurally or functionally related amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Toxicity/Safety
This compound 140-80-7 C₉H₂₂N₂ 158.28 Linear pentane with amine and diethylamine groups Pharmaceutical intermediate (e.g., chloroquine synthesis) Toxic (LD₅₀ = 180 mg/kg); Corrosive
Trimethylhexamethylenediamine 25513-64-8 C₉H₂₂N₂ 158.28 Branched hexane with three methyl groups and two amines Polymer crosslinker, epoxy curing agent Limited data; likely less corrosive due to branching
(R)-2-Amino-5-diethylaminopentane 67459-50-1 C₉H₂₂N₂ 158.28 Stereoisomer of this compound Chiral intermediates in asymmetric synthesis Similar toxicity profile; stereospecific biological activity
5-(Diethylamino)pentan-1-ol 2683-57-0 C₉H₂₁NO 159.27 Pentanol backbone with diethylamine group Surfactant, corrosion inhibitor Lower toxicity; hydroxyl group reduces reactivity
1,4-Pentanediamine 462-94-2 C₅H₁₄N₂ 102.18 Linear pentane with two terminal amines Precursor for nylon polymers, chelating agents Moderately toxic; irritant

Biological Activity

2-Amino-5-diethylaminopentane (ADP) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of ADP, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

ADP is characterized by the following chemical structure:

Chemical Formula C11H18N2\text{Chemical Formula C}_{11}\text{H}_{18}\text{N}_2

This compound features a diethylamino group, which contributes to its ability to interact with biological molecules. Its chiral nature allows for distinct interactions with various receptors and enzymes, making it a valuable subject for pharmacological studies.

The biological activity of ADP can be attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Modulation : ADP has been shown to enhance the activity of certain DNA ligases, such as the ATP-dependent T4 DNA ligase, at concentrations above 2 mM. This enhancement suggests a role in promoting DNA repair processes .
  • Inhibition of Bacterial Ligases : Conversely, ADP acts as an inhibitor for NAD+-dependent DNA ligases in E. coli, indicating its potential as an antibacterial agent .
  • Phase Separation Modulation : Recent studies have indicated that ADP may influence protein phase separation processes, which are critical in cellular stress responses and neurodegenerative diseases like ALS .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
DNA Ligase Activity Enhances ATP-dependent T4 DNA ligase; inhibits NAD+-dependent ligases
Antibacterial Potential Inhibits E. coli DNA ligase, suggesting antibacterial properties
Neuroprotective Effects Modulates protein aggregation in models of ALS

Case Studies and Research Findings

  • Antibacterial Research : In a study examining the effects of various compounds on E. coli DNA ligase, ADP was identified as a potent inhibitor at higher concentrations. This finding suggests that ADP could be developed into a therapeutic agent against bacterial infections by targeting bacterial DNA repair mechanisms .
  • Neurodegenerative Disease Models : Research involving Caenorhabditis elegans and Drosophila melanogaster demonstrated that ADP could prevent the aggregation of stress granule proteins associated with ALS. This effect was linked to improved motor function in these model organisms, indicating potential therapeutic applications for neurodegenerative conditions .
  • Chiral Properties and Drug Development : The unique chiral configuration of ADP allows for specific interactions with biological targets, which is crucial in drug design. Its enantiomers exhibit different biological activities, underscoring the importance of stereochemistry in pharmacology.

Q & A

Q. Basic Experimental Design: Synthesis and Purification

Q: What are the optimal conditions for synthesizing 2-Amino-5-diethylaminopentane in a laboratory setting? A: The compound is synthesized via catalytic alkylation of diethylamine with 1,4-dibromopentane. Key parameters include:

  • Catalyst : Ionic catalysts (e.g., quaternary ammonium salts) improve reaction efficiency .
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Distillation under reduced pressure (boiling point ~200°C) or column chromatography (silica gel, methanol/dichloromethane eluent) .
    Safety Note : Avoid oxidizers (e.g., peroxides) due to explosion risks .

Q. Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in reported toxicity data for this compound? A: Contradictions arise from differing test models (e.g., NFPA vs. GHS classifications):

  • Oral Toxicity : NFPA rates Health Hazard 3 (severe), while GHS classifies it as Category 4 (LD₅₀ > 300 mg/kg) .
  • Environmental Impact : GHS labels it "low aquatic hazard" (WGK 1), but other studies note acute aquatic toxicity .
    Methodology : Validate data using standardized OECD guidelines (e.g., Test No. 423 for acute toxicity) and cross-reference with ecotoxicology databases.

Q. Basic Safety and Handling Protocols

Q: What are critical safety measures for handling this compound in a research lab? A:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats (skin sensitization: GHS Category 1) .
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .
  • Storage : Keep in airtight containers away from oxidizers (flammability: Flashpoint 56°C) .
    Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Mechanistic Studies

Q: What is the role of this compound in synthesizing antimalarial drugs like chloroquine? A: The compound serves as a precursor in the alkylation of 4,7-dichloroquinoline. Key steps include:

  • Reaction Pathway : Nucleophilic substitution at the quinoline’s 4-position, forming the side chain of chloroquine .
  • Catalytic Efficiency : Ionic catalysts (e.g., tetrabutylammonium bromide) reduce activation energy and improve yield .
    Analytical Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates.

Q. Basic Analytical Characterization

Q: Which spectroscopic techniques are most effective for characterizing this compound? A:

  • NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.0 (t, 6H, -CH₂CH₃), δ 2.5 (m, 4H, -NCH₂), and δ 3.2 (m, 2H, -NH₂) .
  • IR : Strong absorption at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .
  • MS : Molecular ion peak at m/z 158 (C₉H₂₂N₂⁺) with fragmentation patterns confirming the diethylamino group .

Q. Advanced Environmental Impact Assessment

Q: How does this compound interact with aquatic ecosystems, and what mitigation strategies exist? A:

  • Toxicity Profile : Acute aquatic toxicity (LC₅₀ < 10 mg/L for Daphnia magna) despite WGK 1 classification .
  • Degradation : Hydrolysis under alkaline conditions (t₁/₂ ~48 hrs at pH 9) produces non-toxic pentanediamine .
    Mitigation : Use biodegradation studies (OECD 301F) to design wastewater treatment protocols (e.g., activated sludge).

Q. Basic Stability and Compatibility

Q: What factors degrade this compound during long-term storage? A:

  • Oxidation : Exposure to air forms peroxides; store under nitrogen .
  • Light Sensitivity : UV radiation accelerates decomposition; use amber glass containers .
    Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Advanced Data Reproducibility

Q: Why do synthesis yields vary across studies, and how can reproducibility be improved? A: Variations stem from:

  • Catalyst Purity : Impurities in ionic catalysts reduce efficiency; use ≥98% purity reagents .
  • Reaction Scaling : Non-linear heat transfer in larger batches affects kinetics; optimize stirring and temperature gradients .
    Best Practices : Report detailed protocols (e.g., catalyst source, distillation parameters) in supplementary materials .

Properties

IUPAC Name

1-N,1-N-diethylpentane-1,4-diamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCBAYULRXQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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DSSTOX Substance ID

DTXSID40870486
Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Molecular Weight

158.28 g/mol
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Physical Description

2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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CAS No.

140-80-7
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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Record name N,N-Diethyl-1,4-pentanediamine
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Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Synthesis routes and methods

Procedure details

Novoldiamine is presently prepared by a complex synthesis. The compound is prepared commercially from 2-diethylaminoethanol and ethyl acetoacetate. The alcohol is reacted with thionyl chloride to form 2-chlorotriethylamine (A) while the acetoacetate is reacted with sodium ethoxide to provide the sodium derivative of ethyl acetoacetate (B). The initially formed compounds A and B are then condensed to yield an intermediate ester which must be hydrolyzed and then decarboxylated to provide 5-diethylamino-2-pentanone (C). This product (C) is hydrogenated in the presence of ammonia to produce the subject novoldiamine product. Other modes of preparation are known (See U.S. Pat. No. 2,365,825), but are not practiced due to the complexity of the synthesis.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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CID 86137907
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CID 86137907
CID 86137907
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